

pyrimidine-4,5,6-triamine chemical properties

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Compound of Interest

Compound Name: *pyrimidine-4,5,6-triamine*

Cat. No.: *B090907*

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An In-depth Technical Guide to the Chemical Properties of **Pyrimidine-4,5,6-triamine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **pyrimidine-4,5,6-triamine**, a key intermediate in the synthesis of various biologically active compounds, particularly purine derivatives.

Core Chemical Properties

Pyrimidine-4,5,6-triamine, also known as 4,5,6-triaminopyrimidine, is a stable, white crystalline solid at room temperature.^[1] It has low solubility in water but exhibits good solubility in many organic solvents.^[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **pyrimidine-4,5,6-triamine**.

Property	Value	Source
Molecular Formula	C ₄ H ₇ N ₅	--INVALID-LINK--
Molar Mass	125.13 g/mol	--INVALID-LINK--
Melting Point	257 °C (decomposes)	--INVALID-LINK--
Boiling Point (Predicted)	406.2 ± 40.0 °C	--INVALID-LINK--
Density (Predicted)	1.512 ± 0.06 g/cm ³	--INVALID-LINK--
pKa (Predicted)	5.60 ± 0.30	--INVALID-LINK--
LogP	-0.7768	ChemScene

Experimental Protocols

Synthesis of Pyrimidine-4,5,6-triamine

A common and effective method for the synthesis of **pyrimidine-4,5,6-triamine** is through the reduction of 4,6-diamino-5-nitrosopyrimidine.

Materials:

- Wetted 4,6-diamino-5-nitrosopyrimidine
- Methanol
- 5% Palladium on carbon (Pd/C) catalyst
- Hydrogen gas
- Autoclave/Reaction column
- Filtration apparatus
- Rotary evaporator

Procedure:

- Load the wetted 4,6-diamino-5-nitrosopyrimidine into a suitable reaction column or autoclave.
- Add methanol to the reaction vessel.
- Carefully add the 5% palladium on carbon catalyst to the mixture.
- Seal the reaction vessel and introduce a hydrogen atmosphere.
- Stir the reaction mixture at room temperature.
- Monitor the reaction until completion.
- Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
- Filter the reaction mixture to remove the palladium on carbon catalyst.
- Remove the methanol from the filtrate by evaporation under reduced pressure (e.g., using a rotary evaporator).
- The resulting **pyrimidine-4,5,6-triamine** can often be used directly in subsequent reaction steps without further purification, with yields reported to be around 95%.

Purification by Recrystallization

If further purification is required, recrystallization can be employed. The choice of solvent is critical and may require some experimentation.

General Procedure:

- Dissolve the crude **pyrimidine-4,5,6-triamine** in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
- If insoluble impurities are present, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the crystals by filtration.

- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆.
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the amine protons and the pyrimidine ring proton.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring.

Infrared (IR) Spectroscopy:

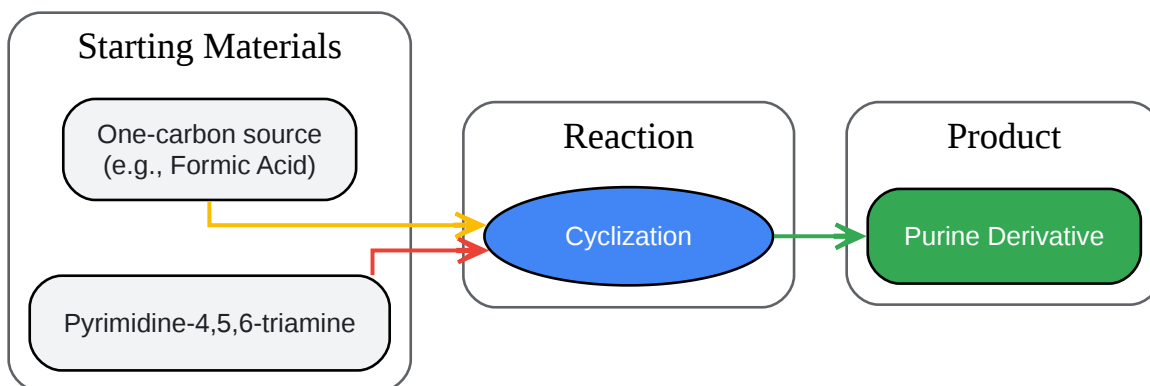
- Sample Preparation: The IR spectrum can be obtained using a KBr pellet or as a nujol mull.
- Expected Absorptions: Characteristic absorption bands are expected for N-H stretching of the amine groups, as well as C=C and C=N stretching vibrations of the pyrimidine ring.^[2]

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is a suitable method.
- Expected Fragmentation: The mass spectrum will show the molecular ion peak. Fragmentation patterns may involve the loss of amine groups and cleavage of the pyrimidine ring.

Role in Synthesis: The Traube Purine Synthesis

Pyrimidine-4,5,6-triamine is a crucial building block in the Traube purine synthesis, a widely used method for constructing the purine ring system. This pathway is fundamental in the synthesis of various purine derivatives, which are of significant interest in drug discovery.

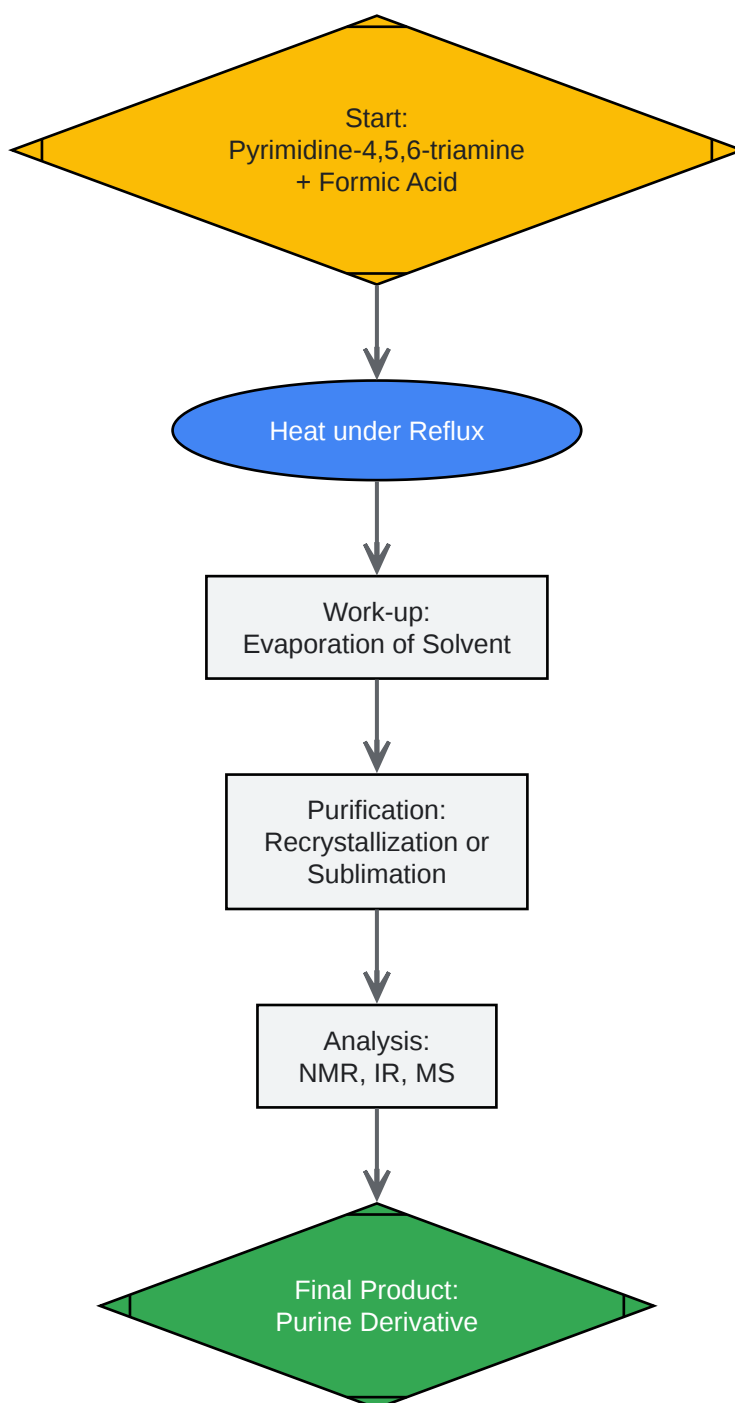


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Caption: Workflow of the Traube purine synthesis.

Experimental Workflow: Synthesis of Purines

The following diagram illustrates a typical experimental workflow for the synthesis of purines using **pyrimidine-4,5,6-triamine** as a starting material.



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Caption: Experimental workflow for purine synthesis.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and **pyrimidine-4,5,6-triamine** serves as a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] Its primary application is in the construction of purine analogs, which are components of DNA and RNA and are known to interact with a variety of biological targets.[3] Consequently, derivatives of **pyrimidine-4,5,6-triamine** are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.[4] The ability to readily synthesize diverse purine libraries from this starting material makes it a valuable tool for lead discovery and optimization in drug development programs.

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